2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol
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Overview
Description
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a compound with a molecular formula of C11H17N3O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a pyrimidin-5-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrimidin-5-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated cyclohexanol derivatives.
Scientific Research Applications
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine structure and have been studied for their pharmacological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also contain a pyrimidine ring and have shown potential therapeutic applications.
Uniqueness
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol backbone with a pyrimidin-5-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(pyrimidin-5-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17N3O/c15-11-4-2-1-3-10(11)14-7-9-5-12-8-13-6-9/h5-6,8,10-11,14-15H,1-4,7H2 |
InChI Key |
GXTUWNUZMZGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CN=CN=C2)O |
Origin of Product |
United States |
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